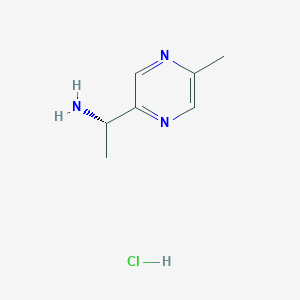
(S)-1-(5-Methylpyrazin-2-YL)ethan-1-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(5-Methylpyrazin-2-YL)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as pyrazines. Pyrazines are aromatic heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The (S)-enantiomer of this compound indicates that it has a specific three-dimensional arrangement, which can influence its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Methylpyrazin-2-YL)ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-methylpyrazine, which is then subjected to various chemical reactions to introduce the ethan-1-amine group.
Chiral Resolution: The (S)-enantiomer is obtained through chiral resolution techniques, which separate the desired enantiomer from the racemic mixture.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for (S)-1-(5-Methylpyrazin-2-YL)ethan-1-amine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Methylpyrazin-2-YL)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
(S)-1-(5-Methylpyrazin-2-YL)ethan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(5-Methylpyrazin-2-YL)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The (S)-enantiomer’s three-dimensional arrangement allows it to bind selectively to certain receptors or enzymes, influencing their activity. This can result in various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
®-1-(5-Methylpyrazin-2-YL)ethan-1-amine hydrochloride: The ®-enantiomer of the compound, which has a different three-dimensional arrangement.
1-(5-Methylpyrazin-2-YL)ethan-1-amine: The racemic mixture containing both (S)- and ®-enantiomers.
5-Methylpyrazine: The parent compound without the ethan-1-amine group.
Uniqueness
The (S)-enantiomer of 1-(5-Methylpyrazin-2-YL)ethan-1-amine hydrochloride is unique due to its specific three-dimensional arrangement, which can result in distinct biological activity and interactions compared to its ®-enantiomer and racemic mixture. This enantiomeric specificity is crucial in applications where selective binding to molecular targets is required.
Properties
Molecular Formula |
C7H12ClN3 |
|---|---|
Molecular Weight |
173.64 g/mol |
IUPAC Name |
(1S)-1-(5-methylpyrazin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H11N3.ClH/c1-5-3-10-7(4-9-5)6(2)8;/h3-4,6H,8H2,1-2H3;1H/t6-;/m0./s1 |
InChI Key |
RYXYFVNOEVQXIV-RGMNGODLSA-N |
Isomeric SMILES |
CC1=CN=C(C=N1)[C@H](C)N.Cl |
Canonical SMILES |
CC1=CN=C(C=N1)C(C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


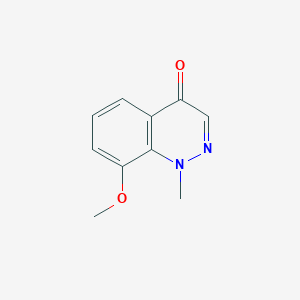
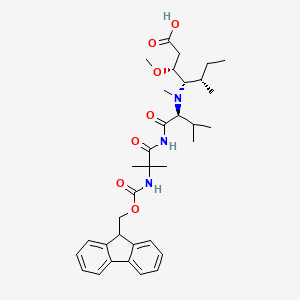
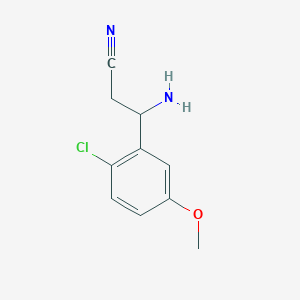
![2,6-diaminothieno[2,3-f][1]benzothiole-4,8-dione](/img/structure/B13034227.png)
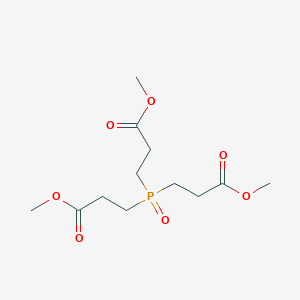
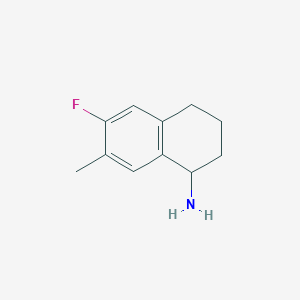
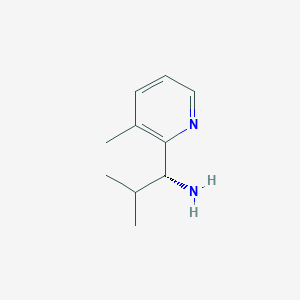


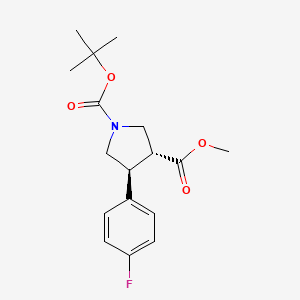
![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13034260.png)

![9-(Dibenzo[b,d]thiophen-4-yl)-9H-3,9'-bicarbazole](/img/structure/B13034266.png)
![tert-Butyln-[(3,5-dioxocyclohexyl)methyl]carbamate](/img/structure/B13034273.png)
